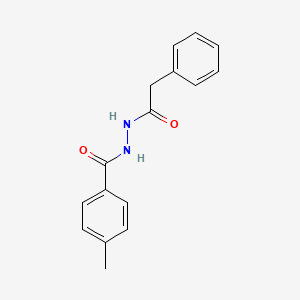

4-methyl-N'-(phenylacetyl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-methyl-N'-(phenylacetyl)benzohydrazide involves the reaction of specific precursors in conditions that favor the formation of the desired compound. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol can produce related compounds characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014). Such methods emphasize the importance of controlled conditions to achieve the desired product.

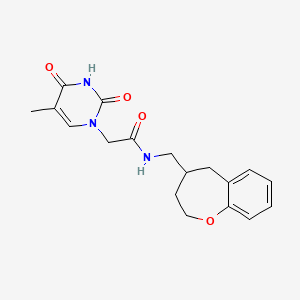

Molecular Structure Analysis

The molecular structure of 4-methyl-N'-(phenylacetyl)benzohydrazide is determined through techniques like single-crystal X-ray diffraction, revealing a nonplanar molecule with specific bonding patterns and geometry. Intermolecular hydrogen bonding can form complex ring systems, indicative of the compound's structural stability and potential reactivity (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

The reactivity of 4-methyl-N'-(phenylacetyl)benzohydrazide with various metal halides to produce complexes provides insights into its chemical properties. These complexes can be characterized by elemental analysis, molar conductance, magnetic measurements, and spectral studies, highlighting the compound's versatility in forming stable complexes with potential applications in materials science and catalysis (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties of 4-methyl-N'-(phenylacetyl)benzohydrazide, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined through experimental methods and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

4-methyl-N'-(phenylacetyl)benzohydrazide exhibits a range of chemical properties, including its reactivity with different reagents and conditions to form various products. Its ability to form complexes with metals, as well as its potential biological activity against specific cell lines, demonstrates the compound's chemical versatility and its potential in research and industrial applications (Asegbeloyin et al., 2014).

Wissenschaftliche Forschungsanwendungen

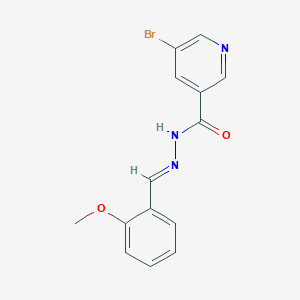

Synthesis and Characterization

- The synthesis of benzohydrazide derivatives involves reactions with various chemical entities, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies. These reactions have been utilized to create molecules with potential biological activities, including antimicrobial and cytotoxic effects against certain cancer cells (Asegbeloyin et al., 2014).

Antimicrobial and Anticancer Activities

- A series of benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, showing potent activity against specific microbial strains and cancer cell lines. This illustrates the potential of benzohydrazide derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2017).

Biological Interactions and Mechanisms

- Research on bovine serum amine oxidase interaction with phenylhydrazine and aromatic hydrazides, including benzohydrazides, has provided insights into the enzyme's half-site reactivity. This research is crucial for understanding the biological roles of these compounds and their potential therapeutic applications (Morpurgo et al., 1992).

Corrosion Inhibition Studies

- Benzohydrazide derivatives have been studied for their corrosion inhibition properties, highlighting their potential application in protecting metals from corrosion in acidic environments. This research points to the industrial application of these compounds in extending the life of metal structures and components (Singh et al., 2018).

Pharmacological Evaluations

- The pharmacological evaluation of substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs has shown promising antioxidant, anti-inflammatory, and antimicrobial activities. These studies contribute to the development of new therapeutic agents with potential applications in treating various diseases and conditions (Bala et al., 2013).

Eigenschaften

IUPAC Name |

4-methyl-N'-(2-phenylacetyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)16(20)18-17-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKUPDWCPGUCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967789 |

Source

|

| Record name | N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(phenylacetyl)benzohydrazide | |

CAS RN |

5324-66-3 |

Source

|

| Record name | N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)

![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)

![4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5588959.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588977.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)

![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)